molecular formula C24H20INO4 B12816403 N-Fmoc-4-iodo-L-phenylalanine

N-Fmoc-4-iodo-L-phenylalanine

Cat. No.: B12816403
M. Wt: 513.3 g/mol
InChI Key: LXOXXTQKKRJNNB-UHFFFAOYSA-N
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Description

Contextualizing N-Fmoc-4-iodo-L-phenylalanine as a Versatile Unnatural Amino Acid Building Block

This compound is a derivative of the natural amino acid L-phenylalanine. cymitquimica.com The addition of the Fmoc protecting group to the amine functionality allows for its use in solid-phase peptide synthesis (SPPS), a cornerstone technique for building custom peptides. cymitquimica.commyskinrecipes.com The true versatility of this compound, however, lies in the iodine atom positioned at the fourth carbon of the phenyl ring. cymitquimica.com This halogen atom provides a site for a variety of chemical reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings. peptide.com These reactions enable the introduction of a wide array of functional groups, effectively expanding the chemical diversity of peptides and proteins far beyond what is possible with the 20 canonical amino acids. myskinrecipes.compeptide.com

Historical Development and Significance of Halogenated Phenylalanines in Academic Research

The introduction of halogen atoms into amino acids, particularly phenylalanine, has a rich history in academic research. encyclopedia.pub Halogenation, the process of incorporating halogen atoms, has been recognized as a powerful tool to modulate the physicochemical and structural properties of peptides and proteins. encyclopedia.pub Early studies focused on understanding how the incorporation of halogens, such as fluorine, chlorine, bromine, and iodine, could influence protein structure and function. encyclopedia.pubgoogle.com

The development of methods to synthesize halogenated amino acids has been a significant area of research. encyclopedia.pubsci-hub.se These synthetic strategies have paved the way for the rational design of more complex and functionally diverse molecules. encyclopedia.pub The significance of halogenated phenylalanines lies in their ability to serve as probes for studying protein-ligand interactions, enhancing binding affinity, and introducing novel functionalities. nih.gov For instance, the size and position of the halogen atom on the phenyl ring can have a profound impact on how a peptide interacts with its target receptor. nih.gov

Overview of Key Research Applications and Methodological Paradigms

The unique properties of this compound have led to its use in a variety of research applications and have spurred the development of new methodological paradigms.

Key Research Applications:

Peptide Synthesis and Drug Development: This compound is a fundamental building block in the synthesis of complex peptides with specific functions. chemimpex.com Its incorporation into peptides can lead to the development of new drugs with improved efficacy and targeting capabilities. chemimpex.comalfa-chemistry.com

Bioconjugation: The iodine atom facilitates the attachment of other molecules, such as fluorescent labels or drug payloads, to peptides. chemimpex.com This is crucial for creating diagnostic tools and targeted therapeutics.

Protein Engineering and Structural Biology: The site-specific incorporation of 4-iodo-L-phenylalanine into proteins allows for detailed structural studies using techniques like X-ray crystallography. nih.govresearchgate.net The heavy iodine atom aids in solving the phase problem in crystallography. nih.gov

Radiolabeling and Imaging: The iodine atom can be replaced with a radioactive isotope of iodine, enabling the use of these modified peptides in medical imaging techniques like Positron Emission Tomography (PET). alfa-chemistry.com

Methodological Paradigms:

Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group is central to the SPPS methodology, allowing for the stepwise assembly of amino acids into a peptide chain. cymitquimica.commyskinrecipes.com

Cross-Coupling Reactions: The presence of the iodine atom has popularized the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, in peptide chemistry. peptide.com These methods allow for the late-stage functionalization of peptides, introducing a vast range of chemical diversity. peptide.combeilstein-journals.org

Unnatural Amino Acid Mutagenesis: Researchers have developed techniques to genetically encode unnatural amino acids like 4-iodo-L-phenylalanine in response to specific codons, allowing for their site-specific incorporation into proteins within living cells. nih.govresearchgate.net

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 82565-68-2 cymitquimica.commyskinrecipes.comsigmaaldrich.com
Molecular Formula C₂₄H₂₀INO₄ cymitquimica.commyskinrecipes.comsigmaaldrich.com
Molecular Weight 513.32 g/mol myskinrecipes.comsigmaaldrich.com
Appearance White to off-white powder/solid cymitquimica.comchemimpex.com
Melting Point 213-217 °C myskinrecipes.comchemicalbook.com
Solubility Soluble in organic solvents like DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), and Acetone. Sparingly soluble in water. cymitquimica.comchemicalbook.comfishersci.nl
Optical Rotation [a]D20 = -14 to -16 ° (c=1 in DMF) chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOXXTQKKRJNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Fmoc 4 Iodo L Phenylalanine

Synthetic Routes for N-Fmoc-4-iodo-L-phenylalanine

The synthesis of this compound is a two-step process that begins with the creation of the 4-iodo-L-phenylalanine precursor, followed by the protection of its amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety.

Stereoselective Synthesis of 4-Iodo-L-phenylalanine Precursors

The generation of 4-iodo-L-phenylalanine with the correct stereochemistry is critical. A common and effective method involves the direct electrophilic iodination of L-phenylalanine. This approach preserves the L-configuration at the alpha-carbon.

A widely cited procedure involves treating L-phenylalanine with iodine (I₂) and a co-oxidant like sodium iodate (B108269) (NaIO₃) in a mixture of acetic acid and sulfuric acid. beilstein-journals.orgnih.gov The reaction is typically heated to facilitate the iodination, which occurs regioselectively at the para-position of the phenyl ring due to the directing effect of the amino acid side chain. This method has been shown to produce enantiomerically pure (S)-4-iodo-L-phenylalanine in good yields, often around 50%. beilstein-journals.org The reaction progress can be monitored by observing the color change of the solution from dark purple to red. nih.gov

Table 1: Stereoselective Synthesis of 4-Iodo-L-phenylalanine

Starting MaterialReagentsSolventKey ConditionsYieldReference
L-phenylalanineIodine (I₂), Sodium Iodate (NaIO₃)Acetic Acid / Sulfuric AcidHeating (e.g., 70°C)~50% beilstein-journals.orgnih.gov

Fmoc Protecting Group Strategies for Amino Acid Functionalization

Once 4-iodo-L-phenylalanine is obtained, the amino group is protected to make it suitable for solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard choice for this purpose due to its stability under various coupling conditions and its facile removal with a mild base, such as piperidine.

The Fmoc group is typically introduced by reacting 4-iodo-L-phenylalanine with an Fmoc-donating reagent under basic conditions. Common reagents include 9-fluorenylmethyl chloroformate or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Osu). The reaction is often carried out in a solvent system like dioxane and water, with an inorganic base such as sodium carbonate to neutralize the acid formed during the reaction. libretexts.org Alternatively, organic bases like N,N-diisopropylethylamine (DIEA) can be used. organic-chemistry.org These standard procedures are highly efficient, yielding the desired this compound product, which can be purified and used directly in peptide synthesis. chemimpex.com

Post-Synthetic Functionalization and Modification of the Iodo-Phenylalanine Moiety

The true synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. The iodine atom serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions, enabling the creation of peptides with novel properties. nih.govmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to modified amino acids like this compound has opened new avenues for peptide diversification. mdpi.com The general catalytic cycle for these reactions involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the iodophenylalanine residue and various organoboron compounds, typically aryl or vinyl boronic acids or their esters. mdpi.compeptide.com This reaction is instrumental in synthesizing biaryl amino acids, which are valuable for probing protein-protein interactions and developing constrained peptide analogues. mdpi.comresearchgate.net

For the Suzuki coupling of this compound, careful selection of the reaction conditions is crucial to ensure high yields while preventing the premature cleavage of the base-labile Fmoc group. Research has shown that using a combination of a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), with a bulky, electron-rich phosphine (B1218219) ligand like 1,1′-bis(di-tert-butylphosphino)ferrocene (DTBPF) is highly effective. mdpi.com A mild base, such as potassium phosphate (B84403) (K₃PO₄), is often employed in an organic solvent like tetrahydrofuran (B95107) (THF). mdpi.com These optimized conditions allow for the successful coupling with a range of aryl boronic acids, accommodating both electron-donating and electron-withdrawing groups on the coupling partner. mdpi.com

Table 2: Representative Conditions for Suzuki Coupling of this compound

Aryl Boronic Acid/EsterPalladium SourceLigandBaseSolventKey ConditionsReference
Aryl Boronic AcidsPd(OAc)₂DTBPFK₃PO₄THF or t-amylOH<80°C to minimize Fmoc loss mdpi.com
Aryl Boronic AcidsPdCl₂(dppf)dppf (part of complex)-DMEGeneral conditions for substituted phenylalanines mdpi.com
4-Acetamidophenyl-1-pinacolatoboron esterPdCl₂None specifiedNa₂CO₃THF/Ethylene Glycol66°C mdpi.com

The Heck-Mizoroki reaction provides a route to introduce olefinic moieties by coupling this compound with alkenes. peptide.comwikipedia.org This reaction forms a new carbon-carbon bond, yielding vinyl-substituted phenylalanine derivatives, which can serve as fluorescent probes or as precursors for further chemical modifications. cam.ac.uk

The Heck reaction is typically catalyzed by palladium complexes, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine ligand. organic-chemistry.orgwikipedia.org A base, commonly triethylamine (B128534) or potassium carbonate, is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle. wikipedia.org The reaction's success and stereoselectivity (often favoring the trans-alkene) depend on the specific alkene substrate, catalyst, and reaction conditions used. organic-chemistry.org The application of Heck coupling to peptides containing iodophenylalanine allows for the synthesis of complex, structurally diverse molecules. cam.ac.ukuni-konstanz.de

Table 3: General Conditions for Heck Coupling Reactions

Alkene SubstratePalladium CatalystLigand (if any)BaseSolventKey ConditionsReference
Unsaturated Halide/Triflate & AlkenePd(OAc)₂, PdCl₂, or Pd(PPh₃)₄Triphenylphosphine, BINAP, PHOXTriethylamine, K₂CO₃, NaOAcAcetonitrile, DMFFormation of substituted alkene wikipedia.orgcam.ac.uk
Negishi Cross-Coupling for Carbon-Carbon Bond Formation

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. researchgate.netchemie-brunschwig.ch This reaction has been applied to the synthesis of unnatural amino acids, including derivatives of phenylalanine. researchgate.net Specifically, the palladium-catalyzed cross-coupling of organozinc reagents with aryl halides, such as 4-iodophenylalanine derivatives, provides a direct route to novel phenylalanine analogs. beilstein-journals.orgnih.gov

The reaction tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. chemie-brunschwig.ch For instance, Jackson and co-workers have reported the synthesis of various phenylalanine derivatives through the Negishi cross-coupling of aryl halides with zinc homoenolates of protected (R)-iodoalanine, activated by a Pd(0) catalyst. beilstein-journals.orgnih.gov This methodology offers a convenient pathway for preparing protected fluorinated phenylalanine analogues. beilstein-journals.org

Conversion to Boronic Acid Derivatives

The conversion of 4-iodo-L-phenylalanine derivatives to boronic acid analogs is a significant transformation, yielding compounds with broad utility, particularly in the context of Boron Neutron Capture Therapy (BNCT).

Synthesis of 4-Borono-L-phenylalanine from 4-Iodo-L-phenylalanine

The synthesis of enantiomerically pure 4-borono-L-phenylalanine (L-BPA), a key agent in BNCT, can be achieved from 4-iodo-L-phenylalanine derivatives. researchgate.netoup.comnih.gov A common method involves the palladium-catalyzed cross-coupling reaction of a protected 4-iodo-L-phenylalanine with a boron source like pinacolborane or bis(pinacolato)diboron. researchgate.netoup.com For example, N-benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl (B1604629) ester can be reacted with pinacolborane in the presence of a palladium catalyst to yield the corresponding boronate ester, which upon deprotection gives L-BPA. researchgate.net

Different protecting group strategies and reaction conditions have been explored to optimize the yield and purity of L-BPA. The use of n-BuLi to couple B(OBu)₃ with Boc-protected 4-iodophenylalanine has been reported, resulting in a two-step yield of 53-58% for L-BPA. nih.gov Another approach utilizes Grignard reagents with dibenzyl-protected 4-iodophenylalanine. nih.gov

Subsequent Derivatization of Borono-Phenylalanine Analogs

Once synthesized, 4-borono-L-phenylalanine (BPA) and its analogs can be further derivatized for various applications. For instance, BPA can be subjected to Suzuki coupling reactions. A fluorogenic derivatization of BPA using 4-iodobenzonitrile (B145841) has been developed for analytical purposes, where the reaction forms a fluorescent cyanobiphenyl derivative. nih.gov This method is highly sensitive for the determination of BPA in biological samples. nih.govnih.gov

The boronic acid moiety also allows for the synthesis of various biaryl-bridged dipeptides and other complex structures through Suzuki-Miyaura cross-coupling reactions. mdpi.com These reactions are typically carried out under mild conditions, which is crucial for maintaining the stereochemical integrity of the amino acid. mdpi.com

Introduction of Phosphorylated and Other Functional Groups

The iodo-substituent of this compound provides a handle for the introduction of other important functional groups, such as phosphates, which are crucial in studying cellular signaling pathways.

Synthesis of Phosphophenylalanine and Phosphotyrosine Analogs

4-Iodophenylalanine can be converted into phosphophenylalanine. peptide.com This transformation is significant for creating non-hydrolyzable mimics of phosphotyrosine, which are valuable tools for studying protein-tyrosine phosphatases and kinases. The protected phosphotyrosine analog, F₂Pmp(OEt)₂, has also been synthesized from 4-iodophenylalanine derivatives. peptide.com

Exploration of Other Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an atom on an aromatic ring is replaced by an electrophile. wikipedia.orgmasterorganicchemistry.com In the context of substituted phenylalanines, the nature of the existing substituent on the phenyl ring dictates the position and rate of further substitutions. wikipedia.org While the iodo group in this compound is primarily utilized in cross-coupling reactions, the phenyl ring itself can theoretically undergo other electrophilic aromatic substitutions such as nitration, sulfonation, or Friedel-Crafts reactions, although these are less commonly reported for this specific compound compared to its use in cross-coupling chemistry. wikipedia.org The directing effects of the iodo and the protected amino acid side chain would influence the regioselectivity of such reactions. wikipedia.org

N Fmoc 4 Iodo L Phenylalanine in Peptide and Protein Engineering

Role in Solid-Phase Peptide Synthesis (SPPS)

In the realm of synthetic chemistry, N-Fmoc-4-iodo-L-phenylalanine is a key derivative of the amino acid phenylalanine, primarily employed in the stepwise construction of peptides. cymitquimica.com The Fmoc group provides temporary protection for the amino group, which is crucial for the controlled, sequential addition of amino acids onto a solid support, a technique known as Solid-Phase Peptide Synthesis (SPPS). cymitquimica.commyskinrecipes.comsigmaaldrich.com

Integration of this compound as an Advanced Building Block

This compound is considered an advanced building block in SPPS because of the unique chemical functionality conferred by the iodine atom. chemimpex.commyskinrecipes.com This halogen atom serves as a reactive "handle" for post-synthetic modifications. myskinrecipes.com Once the peptide chain is assembled, the 4-iodophenyl group can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. peptide.comresearchgate.net This capability allows for the introduction of a wide array of chemical groups, including aryl, vinyl, and other functional moieties, onto the peptide backbone. peptide.com This versatility is instrumental in creating peptides with specific functionalities, bioconjugating them to other molecules like fluorophores or diagnostic agents, and developing novel peptide-based therapeutics. chemimpex.commyskinrecipes.comchemimpex.com For instance, the conversion of the 4-iodophenylalanine residue into a biaryl structure via Suzuki coupling is a key step in synthesizing complex peptide architectures. researchgate.net

Methodological Considerations for Coupling Efficiency and Yield in SPPS

Key strategies include the use of potent coupling reagents and optimized reaction times. While standard coupling agents can be effective, more powerful reagents are often employed to drive the reaction to completion. Extended coupling times or performing the coupling step twice (a "double coupling") can also ensure that the sterically hindered amino acid is fully incorporated. Monitoring the reaction's completion using qualitative tests is a common practice in SPPS.

Table 1: Methodological Considerations for Coupling Bulky Amino Acids like this compound in SPPS

ParameterRecommendation/FindingRationale
Coupling Reagents Use of high-potency reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Stronger reagents are more effective at overcoming the steric hindrance presented by the bulky side group, ensuring a more complete acylation of the free amine.
Coupling Time Extend reaction times (e.g., 1-2 hours) or perform double couplings. Allows more time for the sterically hindered reactants to come together in the correct orientation for the reaction to proceed to completion.
Reaction Monitoring Utilize qualitative tests (e.g., Kaiser or chloranil (B122849) tests) to confirm the completion of the coupling reaction before proceeding to the next step. These tests detect the presence of unreacted free amines, providing a crucial quality control check to maximize the yield of the desired full-length peptide.
Protecting Group Purity Ensure high purity of the Nα-Fmoc amino acid building block to avoid incorporation of impurities. nih.govImpurities such as Fmoc-β-alanine or dipeptidic species can be incorporated into the peptide, leading to deletion or insertion sequences that are difficult to separate from the target product. nih.gov

Design and Synthesis of Peptides with Enhanced Biological Activity

The incorporation of 4-iodo-L-phenylalanine is a strategic approach to designing peptides with enhanced or novel biological properties. chemimpex.comchemimpex.com The iodine atom itself can influence the peptide's conformation and binding affinity to its biological target. myskinrecipes.com More significantly, its role as a reactive handle for post-synthesis modification allows for the creation of peptide mimetics and therapeutics with improved stability, specificity, and efficacy. chemimpex.commyskinrecipes.com For example, the synthesis of biaryl-containing peptides from 4-iodophenylalanine residues can lead to constrained cyclic structures that mimic protein secondary structures, often resulting in higher binding affinity and increased resistance to enzymatic degradation. researchgate.net This approach is valuable in drug discovery for developing new therapeutic agents that target specific proteins or receptors. chemimpex.comchemimpex.com

Site-Specific Incorporation of Unnatural Amino Acids into Proteins

Beyond synthetic peptides, 4-iodo-L-phenylalanine can be incorporated site-specifically into larger proteins within living cells. This powerful technique, known as genetic code expansion, allows for the production of engineered proteins with functionalities not found in nature. mdpi.comnih.govfrontiersin.org This is achieved by repurposing a codon, typically a stop codon, to encode for the unnatural amino acid (NAA). mdpi.com

Genetic Encoding Strategies for 4-Iodo-L-phenylalanine Integration

The site-specific incorporation of 4-iodo-L-phenylalanine into a protein requires the introduction of an orthogonal translation system into the host organism, such as E. coli or mammalian cells. mdpi.comnih.govnih.gov This system consists of two key components that function independently of the cell's own machinery:

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This is an enzyme that has been engineered to specifically recognize and "charge" (i.e., attach) 4-iodo-L-phenylalanine. frontiersin.orgpnas.org It must not recognize any of the 20 canonical amino acids.

An Orthogonal tRNA: This is a transfer RNA molecule, often a suppressor tRNA, that is not recognized by any of the host cell's endogenous synthetases but is recognized by the orthogonal aaRS. frontiersin.orgpnas.org Its anticodon is mutated to recognize a specific codon on the messenger RNA (mRNA) that has been designated for the NAA, such as the amber stop codon (UAG). ebi.ac.uk

When 4-iodo-L-phenylalanine is supplied in the cell growth medium, the engineered aaRS attaches it to the orthogonal tRNA. frontiersin.orgnih.gov During protein synthesis (translation), when the ribosome encounters the designated codon on the mRNA, the charged orthogonal tRNA delivers 4-iodo-L-phenylalanine for incorporation into the growing polypeptide chain. mdpi.com

Table 2: Key Components for Genetic Encoding of 4-Iodo-L-phenylalanine

ComponentDescriptionRelevance/Example
Unnatural Amino Acid (NAA) 4-Iodo-L-phenylalanine is supplied to the cell culture medium and transported into the cell. nih.govIts unique iodo-phenyl side chain provides a handle for subsequent chemical reactions or acts as a heavy atom for X-ray crystallography. ebi.ac.uk
Orthogonal aaRS An engineered aminoacyl-tRNA synthetase that exclusively recognizes and activates the NAA. frontiersin.orgpnas.orgVariants of tyrosyl-tRNA synthetase (TyrRS) or pyrrolysyl-tRNA synthetase (PylRS) are commonly evolved for this purpose. nih.govmdpi.com
Orthogonal tRNA A suppressor tRNA (e.g., tRNATyrCUA or tRNAPylCUA) that is charged by the orthogonal aaRS and recognizes a reassigned codon. pnas.orgmdpi.comThe tRNA's anticodon is mutated to be complementary to the target codon, such as the amber codon (UAG). frontiersin.orgebi.ac.uk
Target Codon A codon within the gene of interest that is repurposed to encode the NAA. mdpi.comThe amber stop codon (UAG) is most frequently used, but other nonsense codons like opal (UGA) or quadruplet codons have also been employed. mdpi.comnih.govscripps.edu

Methodologies for Protein Engineering via Amber Codon Suppression

Amber codon (UAG) suppression is the most established method for the site-specific incorporation of NAAs like 4-iodo-L-phenylalanine. mdpi.comnih.govfrontiersin.org The process involves introducing a mutation into the target gene that changes a codon at the desired position to a TAG codon. In a normal cell, this would cause the ribosome to terminate protein synthesis. However, in an engineered cell containing the orthogonal pair, the suppressor tRNACUA competes with the cell's native release factor 1 (RF1), which normally recognizes the UAG codon and terminates translation. mdpi.comfrontiersin.org

When the suppressor tRNA successfully outcompetes RF1, it inserts 4-iodo-L-phenylalanine at that specific site, allowing protein synthesis to continue. frontiersin.org This technique has been successfully used to incorporate p-iodo-L-phenylalanine into proteins in both E. coli and mammalian cells. ebi.ac.ukcore.ac.ukacs.org The selective introduction of this heavy iodine atom can facilitate protein structure determination through X-ray crystallography. ebi.ac.uk Furthermore, the incorporated iodophenylalanine residue can serve as a chemical handle for site-specific protein modifications, such as fluorescent labeling or the attachment of other molecules through Suzuki-Miyaura coupling. ebi.ac.uknih.gov While amber is the most common target, other stop codons like opal (UGA) have also been used to incorporate 4-iodo-L-phenylalanine, offering alternative strategies for protein engineering. ebi.ac.uknih.gov

Utility in Structural Biology Studies through Heavy Atom Derivatization

The determination of the three-dimensional structure of proteins and peptides by X-ray crystallography is a cornerstone of modern molecular biology. A significant hurdle in this process is the "phase problem," where the phase information of the diffracted X-rays, which is essential for reconstructing the electron density map of the molecule, is lost during data collection. One of the most powerful techniques to solve this problem is heavy atom derivatization. This involves introducing atoms of high atomic number (heavy atoms) into the protein, which produce a measurable anomalous scattering signal that can be used to calculate the initial phases. mdpi.comucla.edu

This compound serves as a critical tool for this purpose. The compound itself is the protected building block used during solid-phase peptide synthesis (SPPS) to site-specifically incorporate the unnatural amino acid, 4-iodo-L-phenylalanine, into a desired position within a peptide or protein sequence. chemimpex.com The iodine atom, with its high electron density, acts as the heavy atom for phasing experiments. chemimpex.com This covalent, site-specific incorporation offers a precise method for creating heavy-atom derivatives, overcoming challenges associated with traditional methods like crystal soaking, which can suffer from low occupancy or non-specific binding. ucla.edunih.gov

The selective introduction of the anomalously scattering iodine atom facilitates phasing methods such as Single-wavelength Anomalous Dispersion (SAD). nih.govsigmaaldrich.com The SAD method is particularly advantageous as it can allow for structure determination using a single dataset collected at a specific X-ray wavelength, often achievable with in-house X-ray sources. nih.govnih.govsigmaaldrich.com

Detailed Research Findings

Table 1: Crystallographic Data for T4 Lysozyme iodoPhe Mutant
ProteinMutationPDB IDPhasing MethodKey Finding
Bacteriophage T4 LysozymePhe153 → iodoPhe1T6HSADSuccessful structure determination with an incorporated heavy atom that did not perturb the protein's hydrophobic core. nih.gov

Another innovative application was demonstrated in the structure determination of snakin-1, a 63-residue antimicrobial protein. researchgate.net In this study, researchers prepared quasi-racemic crystals containing both the D- and L-forms of the protein, where one form incorporated 4-iodophenylalanine. researchgate.netcolab.ws The structure was solved at a resolution of 1.5 Å using a novel technique called radiation-damage-induced phasing (RIP). The breakage of the carbon-iodine bonds by X-ray radiation facilitated the phasing process, revealing a unique protein fold with six disulfide crosslinks. researchgate.net

Table 2: Research Findings on Snakin-1 Structure Determination
ProteinIncorporated Amino AcidResolutionPhasing MethodSignificance
Snakin-14-iodophenylalanine1.5 ÅRadiation-Damage-Induced Phasing (RIP) on quasi-racemic crystalsDemonstrated a novel combination of racemic crystallization and RIP for high-resolution structure determination. researchgate.net

The ability to genetically encode 4-iodo-L-phenylalanine in response to specific codons, such as the amber TAG codon or the opal UGA codon, has further expanded its utility from chemically synthesized peptides to recombinantly expressed proteins in systems like Escherichia coli. nih.govsigmaaldrich.comnih.gov This molecular biology approach allows for the precise and efficient production of heavy-atom-labeled proteins, facilitating the structural studies of a wide range of biological macromolecules. nih.govcuni.cz

Applications in Molecular Probe Development and Imaging Research

Radiochemical Synthesis and Imaging Agent Development

The presence of an iodine atom in N-Fmoc-4-iodo-L-phenylalanine provides a convenient handle for the introduction of radioisotopes of iodine, facilitating the development of radiolabeled compounds for various imaging modalities.

Preparation of Radioiodinated Phenylalanine Analogs (e.g., Iodine-123, Iodine-131)

This compound serves as a crucial precursor for the synthesis of radioiodinated phenylalanine analogs, such as 4-[¹²³I]iodo-L-phenylalanine and 4-[¹³¹I]iodo-L-phenylalanine. These analogs are synthesized through isotopic exchange or iododestannylation reactions. In a typical isotopic exchange method, the non-radioactive iodine atom of a 4-iodo-L-phenylalanine derivative is replaced with a radioactive iodine isotope (¹²³I or ¹³¹I). For instance, carrier-added 4-[¹³¹I]iodo-L-phenylalanine can be prepared by isotopic radio-iodination of 4-iodo-L-phenylalanine. More advanced methods, such as those involving organotin precursors, allow for the no-carrier-added synthesis of these radiotracers with high radiochemical yield and purity. These synthesis methods are critical for producing high-quality radiopharmaceuticals for clinical and preclinical imaging.

RadioisotopeTypical Synthesis MethodPrecursorApplication
Iodine-123 Isotopic Exchange, IododestannylationThis compound derived precursorsSPECT Imaging
Iodine-131 Isotopic Exchange, IododestannylationThis compound derived precursorsSPECT Imaging, Radiotherapy

Research on Uptake Mechanisms by Biological Transporters (e.g., LAT1)

Radioiodinated phenylalanine analogs exhibit preferential uptake in metabolically active tissues, particularly in tumors. This uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells to meet their high demand for amino acids for protein synthesis and proliferation. Research has shown that 4-iodo-L-phenylalanine is a substrate for LAT1, and its uptake can be competitively inhibited by other large neutral amino acids. This transporter-mediated uptake mechanism is fundamental to the utility of radioiodinated phenylalanine analogs as tumor imaging agents, as it allows for the selective accumulation of the radiotracer in cancerous tissues, leading to a high tumor-to-background signal ratio. Understanding the kinetics and specificity of this transport is an active area of research aimed at optimizing the design of amino acid-based radiopharmaceuticals.

Development of Radiopharmaceuticals for Molecular Imaging Modalities

The development of radiopharmaceuticals based on 4-iodo-L-phenylalanine has shown significant promise for molecular imaging, particularly with Single Photon Emission Computed Tomography (SPECT). 4-[¹²³I]iodo-L-phenylalanine has been investigated as a SPECT tracer for imaging gliomas and other tumors. The relatively long half-life of Iodine-123 (13.2 hours) allows for imaging at later time points, which can be advantageous for assessing tumor retention. Similarly, 4-[¹³¹I]iodo-L-phenylalanine, which emits both gamma rays for imaging and beta particles for therapy, is being explored as a theranostic agent. The ability to synthesize these radiopharmaceuticals from precursors like this compound is a critical step in translating these imaging agents from the laboratory to clinical applications.

Fluorescent and Spectroscopic Probe Development

The iodine moiety in this compound is not only a site for radioiodination but also a versatile functional group for the attachment of fluorescent and spectroscopic probes through various organic reactions.

Strategies for Fluorescent Labeling via the Iodine Moiety

The carbon-iodine bond on the phenyl ring of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. These reactions provide a strategic avenue for attaching fluorescent molecules to the phenylalanine scaffold.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst. By using a fluorescently tagged boronic acid, a fluorescent probe can be directly conjugated to the phenylalanine ring. For example, tetraphenylethene (TPE)-phenylalanine derivatives, which exhibit aggregation-induced emission (AIE), have been synthesized via Suzuki-Miyaura cross-coupling reactions, demonstrating a method to create novel fluorescent probes. unimi.it

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium-copper co-catalyst system. If the alkyne is functionalized with a fluorophore, this reaction provides a direct method for fluorescent labeling. This strategy has been employed to label phenylalanine peptide side chains with various reporter groups. nih.gov

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst. This can be used to introduce a vinyl group, which can then be further functionalized with a fluorescent dye.

These coupling strategies offer a modular approach to the design of fluorescently labeled amino acids that can be incorporated into peptides to study protein-protein interactions, protein localization, and conformational changes.

Design of Spectroscopic Probes for Investigating Biomolecular Interactions

Beyond fluorescence, the unique properties of the iodine atom in this compound can be exploited for other spectroscopic applications. The incorporation of this heavy atom into proteins can be a valuable tool for structural biology.

X-ray Crystallography: The site-specific incorporation of 4-iodo-L-phenylalanine into proteins can facilitate structure determination by X-ray crystallography. The heavy iodine atom provides a strong anomalous scattering signal, which can be used to solve the phase problem in crystallography, a major bottleneck in determining protein structures. nih.gov

X-ray Absorption Spectroscopy: Techniques like X-ray Absorption Near-Edge Structure (XANES) spectroscopy can be used to probe the local electronic and geometric environment of the iodine atom within a biomolecule. researchgate.net This provides insights into the interactions of the iodophenylalanine residue with its surrounding environment, which can be valuable for studying protein folding and binding events. researchgate.net

The ability to genetically encode 4-iodo-L-phenylalanine into proteins opens up exciting possibilities for using these spectroscopic methods to gain high-resolution structural and dynamic information about biomolecular systems.

Chemo-Selective Ligation and Bioconjugation Techniques

This compound is a valuable synthetic amino acid derivative that plays a crucial role in the development of molecular probes and in imaging research. Its utility stems from the presence of an iodine atom on the phenyl ring, which serves as a versatile chemical handle for a variety of chemo-selective ligation and bioconjugation reactions. These reactions allow for the precise, site-specific attachment of reporter molecules, therapeutic agents, or other functional moieties to peptides and proteins.

Utilization of the Iodine Atom for Bioconjugation

The carbon-iodine bond on the phenyl ring of this compound provides a reactive site for palladium-catalyzed cross-coupling reactions. nih.gov This strategy is a cornerstone of modern bioconjugation, enabling the formation of stable carbon-carbon and carbon-heteroatom bonds under mild conditions compatible with complex biomolecules. nih.govmdpi.com Once incorporated into a peptide sequence via standard solid-phase peptide synthesis (SPPS), the 4-iodophenylalanine residue can be selectively modified without altering other functional groups within the peptide.

Several key palladium-catalyzed reactions are employed for this purpose:

Suzuki-Miyaura Coupling: This reaction is one of the most prominent methods for bioorthogonal derivatization of peptides containing halogenated aromatic amino acids. mdpi.com It involves the coupling of the aryl iodide (the 4-iodophenylalanine residue) with an organoboron compound, typically a boronic acid or ester. mdpi.comresearchgate.net This reaction is highly efficient for creating biaryl linkages, allowing for the attachment of fluorescent probes, carbohydrates, or other peptides. mdpi.com The reaction conditions are generally mild and can be performed in aqueous environments, which is crucial for maintaining the integrity of biological molecules. researchgate.net

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the 4-iodophenylalanine residue and a terminal alkyne. nih.govrsc.org It is particularly useful for introducing alkyne-containing tags, which can serve as handles for subsequent "click chemistry" reactions or for attaching organometallic compounds as probes. nih.gov The Sonogashira reaction has been successfully applied to modify peptides on solid support, demonstrating its utility in a stepwise synthetic approach.

Buchwald-Hartwig-Migita (BHM) Coupling: This reaction is used for the formation of carbon-nitrogen and carbon-sulfur bonds. Recent advancements have demonstrated the utility of palladium-catalyzed BHM coupling for the S-arylation of peptides containing para-iodophenylalanine (pIPhe) with various thiols, including those on other peptides or biomolecules. kvinzo.comnih.gov This method is highly chemoselective and proceeds under remarkably mild, semi-aqueous conditions, making it suitable for late-stage peptide functionalization and the creation of cyclic peptides. kvinzo.comnih.gov

The table below summarizes these key bioconjugation reactions involving the iodine atom of 4-iodophenylalanine.

ReactionCoupling PartnerBond FormedCatalyst System (Typical)Key Applications in Molecular Probe Development
Suzuki-Miyaura Coupling Aryl/Alkenyl Boronic Acid or EsterC-C (Aryl-Aryl)Pd(0) or Pd(II) complex (e.g., PdCl₂(dppf)), BaseAttachment of fluorescent labels, carbohydrates, and other reporter groups; Peptide cyclization. mdpi.comresearchgate.net
Sonogashira Coupling Terminal AlkyneC-C (Aryl-Alkyne)Pd(0)/Cu(I) co-catalysis, BaseIntroduction of alkyne handles for click chemistry; Labeling with organometallic probes. nih.govrsc.orgnih.gov
Buchwald-Hartwig-Migita Coupling Thiol (S-arylation)C-S (Aryl-Thioether)Pd(0) or Pd(II) complex (e.g., XantPhos Pd G3), BaseLate-stage peptide diversification; Peptide-protein ligation; Peptide cyclization. kvinzo.comnih.gov

Precursors for Click Chemistry and Other Bioorthogonal Reactions

While the iodine atom itself is a powerful tool for bioconjugation via cross-coupling reactions, this compound also serves as a synthetic precursor for introducing other functionalities tailored for different bioorthogonal ligation strategies. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov

The most prominent example is the conversion of 4-iodophenylalanine to 4-azidophenylalanine. The phenyl azide (B81097) functional group is a cornerstone of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). chemimpex.comnih.gov The synthesis of 4-azido-L-phenylalanine can be achieved from a protected 4-iodo-L-phenylalanine derivative through an Ullman-type coupling, which involves the direct reaction with an azide anion, often catalyzed by copper(I). nih.gov Once the azide functionality is installed, it provides a highly specific reactive handle for ligation with alkyne-containing molecules, enabling applications from fluorescent labeling to the creation of complex biomaterials. chemimpex.comnih.gov

Furthermore, the palladium-catalyzed reactions described in the previous section, such as the Suzuki and Sonogashira couplings, are themselves considered bioorthogonal. mdpi.comnih.gov They offer a distinct set of tools that are orthogonal to the azide-alkyne click chemistry, allowing for sequential or multi-component labeling of complex biological systems. For instance, a peptide could be designed with both a 4-iodophenylalanine residue and an alkyne-containing amino acid. The iodine could be functionalized using a Suzuki reaction, followed by the attachment of a different molecule to the alkyne via a click reaction.

The table below outlines the role of this compound as a precursor and a direct participant in various bioorthogonal reactions.

Bioorthogonal StrategyRole of 4-Iodo-L-phenylalanineReactionResulting Functional Group/Linkage
Click Chemistry (CuAAC/SPAAC) Precursor Ullman-type coupling (Cu(I)-catalyzed azidation)Phenyl Azide (-N₃)
Suzuki-Miyaura Coupling Direct Participant Palladium-catalyzed cross-coupling with boronic acids/estersBiaryl Linkage
Sonogashira Coupling Direct Participant Palladium/Copper co-catalyzed cross-coupling with terminal alkynesAryl-Alkyne Linkage

N Fmoc 4 Iodo L Phenylalanine in Advanced Medicinal Chemistry Research

Design and Synthesis of Novel Therapeutic Leads

The incorporation of N-Fmoc-4-iodo-L-phenylalanine into peptide synthesis provides a powerful tool for creating novel therapeutic candidates with enhanced properties. The presence of the iodine atom serves as a versatile handle for a variety of chemical modifications, enabling the diversification and optimization of peptide-based drugs.

Incorporation into Peptides for Targeted Molecular Recognition

This compound is instrumental in the solid-phase peptide synthesis (SPPS) of peptides designed for specific molecular recognition. chemimpex.com The iodine atom on the phenyl ring facilitates post-synthesis modifications through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. researchgate.net This allows for the introduction of diverse chemical moieties, creating peptides with tailored functionalities for targeting specific proteins or receptors. For instance, the iodine can be replaced with other functional groups to enhance binding affinity or to attach imaging agents for diagnostic purposes.

A key application of this strategy is in the development of peptides that can selectively bind to receptors overexpressed on the surface of cancer cells, thereby enabling targeted drug delivery. chemimpex.com The ability to functionalize the iodine atom provides a route to conjugate cytotoxic drugs or other therapeutic payloads directly to the targeting peptide.

Table 1: Cross-Coupling Reactions for Peptide Modification

Cross-Coupling ReactionReagentsApplication in Peptide Synthesis
Suzuki CouplingAryl boronic acids, Palladium catalystFormation of biaryl linkages, enhancing structural diversity and potential for new interactions with biological targets.
Sonogashira CouplingTerminal alkynes, Palladium/Copper catalystIntroduction of alkynyl groups, which can be further modified or used to create rigid peptide structures.

This table is interactive. Click on the reaction names for more details.

Strategies for Modulating Peptide Stability and Specificity

The incorporation of this compound can significantly influence the stability and specificity of synthetic peptides. The bulky iodine atom can introduce conformational constraints, leading to more defined secondary structures. This pre-organization can enhance binding to the target molecule by reducing the entropic penalty of binding.

Furthermore, the iodinated phenylalanine residue can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of the peptide-protein complex and enhance binding specificity. The strategic placement of this amino acid within a peptide sequence can therefore be used to fine-tune its biological activity and pharmacokinetic profile. The modification of the iodine atom can also lead to peptides with improved resistance to enzymatic degradation, a critical factor in the development of peptide-based therapeutics. chemimpex.com

Research on Protein-Ligand and Enzyme-Substrate Interactions

The unique properties of this compound make it an invaluable tool for elucidating the intricacies of protein-ligand and enzyme-substrate interactions at the molecular level.

Probing Binding Sites and Conformational Changes through Targeted Modifications

The site-specific incorporation of 4-iodo-L-phenylalanine into proteins allows for detailed structural and functional studies. The iodine atom serves as a heavy atom, which is particularly useful in X-ray crystallography for solving the phase problem and determining the three-dimensional structure of proteins and protein-ligand complexes. nih.gov This technique provides high-resolution insights into the binding mode of a ligand and any conformational changes that occur upon binding.

Development of Peptide-Based Inhibitors and Modulators

This compound is utilized in the synthesis of peptide-based inhibitors and modulators of enzyme activity. By incorporating this modified amino acid into a peptide sequence that mimics the natural substrate of an enzyme, researchers can design potent and selective inhibitors. The iodine atom can be strategically positioned to interact with key residues in the enzyme's active site, leading to enhanced inhibitory activity.

While specific IC50 values for peptide inhibitors containing this compound are not broadly published in general literature, the principle of using halogenated amino acids to enhance inhibitory potency is well-established in medicinal chemistry. The electronic and steric properties of the iodine can be exploited to improve binding affinity and specificity.

Table 2: Examples of Peptides Incorporating Modified Phenylalanine for Enhanced Function

Peptide/ProteinModificationPurposeResearch Finding
Bacteriophage T4 LysozymePhe153 → iodoPheStructural determinationFacilitated crystal structure solution without significant protein perturbation. nih.gov
Angiotensin II analoguesThiophenylalanine (derived from iodophenylalanine)Structure-activity relationship studiesDemonstrated the utility of cross-coupling reactions on iodophenylalanine-containing peptides to create novel analogues.

This table is interactive. Click on the peptide/protein names for more details.

Exploration in Cancer Research (Focus on molecular targeting mechanisms)

The application of this compound and its derivatives in cancer research is a rapidly advancing area, with a primary focus on developing targeted diagnostic and therapeutic agents.

The molecular targeting mechanism often relies on the overexpression of specific amino acid transporters on the surface of cancer cells, such as the L-type amino acid transporter 1 (LAT1). nih.gov Cancer cells have a high metabolic rate and an increased demand for amino acids, leading to the upregulation of these transporters.

Radioiodinated 4-iodo-L-phenylalanine, synthesized from its N-Fmoc protected precursor, can be selectively taken up by cancer cells via these transporters. nih.gov This targeted accumulation allows for both imaging and therapy. When labeled with a gamma-emitting isotope of iodine (e.g., Iodine-123), it can be used for single-photon emission computed tomography (SPECT) to visualize tumors. When labeled with a beta-emitting isotope (e.g., Iodine-131), it can deliver a localized dose of radiation to the cancer cells, minimizing damage to surrounding healthy tissue.

Clinical studies have shown the potential of radioiodinated 4-iodo-L-phenylalanine in the management of refractory gliomas, where it demonstrated significant anti-tumor effects. nih.gov

Table 3: Research Findings on 4-Iodo-L-phenylalanine in Cancer Research

Cancer TypeMolecular TargetApplicationKey Finding
GliomaL-type amino acid transporter 1 (LAT1)Endoradiotherapy with 131I-IPAShowed significant antineoplastic effects in patients with refractory glioma. nih.gov
Breast Cancer (MCF-7 cells)L-type amino acid transporter 1 (LAT1)In vitro uptake studiesDemonstrated transporter-mediated uptake comparable to natural phenylalanine, with an IC50 of 1.0 mM for inhibition of [125I]I-Phe uptake. nih.gov

This table is interactive. Click on the cancer types for more details.

Design of Peptides for Selective Cancer Cell Interaction

Researchers utilize 4-iodo-L-phenylalanine to create peptides with enhanced properties, such as improved stability and targeted delivery mechanisms. nbinno.com A key strategy involves designing peptides that recognize and bind to receptors or transporters that are overexpressed on the surface of cancer cells. For example, peptides containing motifs like RGD (arginine-glycine-aspartic acid) and NGR (asparagine-glycine-arginine) are designed to target integrins and aminopeptidase (B13392206) CD13, respectively, which are often upregulated in various cancer cell lines. nih.gov The inclusion of 4-iodo-L-phenylalanine in such targeting peptides provides a site for further modification, including the attachment of cytotoxic agents or imaging agents.

Furthermore, the iodine atom itself is instrumental in cancer diagnostics and therapy. It serves as a precursor for radiolabeling with isotopes such as Iodine-123, Iodine-125, or Iodine-131. nbinno.comnih.gov This allows for the development of peptide-based agents for molecular imaging (e.g., SPECT scans) to detect tumors or for targeted endoradiotherapy, where the peptide selectively delivers radiation to cancer cells, minimizing damage to surrounding healthy tissue. nih.gov

Peptide Design StrategyTarget on Cancer CellRole of 4-iodo-L-phenylalanineApplication
Motif-based TargetingIntegrins, Aminopeptidase CD13Structural component, site for bioconjugationSelective delivery of therapeutics
Radiopharmaceutical DesignAmino Acid Transporters (e.g., LAT1)Precursor for radioiodination (e.g., with ¹³¹I)Tumor imaging and endoradiotherapy

Investigating Cellular Uptake Mechanisms of Modified Peptides

A primary mechanism for the uptake of phenylalanine and its derivatives into cancer cells is through specific amino acid transporters. nih.gov The L-type amino acid transporter 1 (LAT1) is frequently overexpressed in many types of cancer cells to meet their high demand for amino acids needed for rapid growth and proliferation. This overexpression provides a pathway for the selective accumulation of peptides containing phenylalanine analogs, like 4-iodo-L-phenylalanine, within tumor cells. Studies have shown that radioiodinated 4-iodo-L-phenylalanine is transported into tumor cells via the LAT1 transporter, allowing for targeted delivery of a radioactive payload. nih.gov

In addition to transporter-mediated uptake, peptides can enter cells through other mechanisms, collectively known as cell-penetrating peptide (CPP) mechanisms. These include:

Direct Penetration: Where the peptide translocates directly across the cell membrane. nih.govresearchgate.net

Endocytosis: A process where the cell membrane engulfs the peptide, forming a vesicle to bring it into the cell. nih.govmdpi.com This can occur through various pathways, including macropinocytosis, clathrin-mediated endocytosis, or caveolin-mediated endocytosis. nih.govresearchgate.net

The specific uptake mechanism can be influenced by the peptide's characteristics, such as its amino acid sequence, net charge, and the nature of any attached cargo. researchgate.netnih.gov For instance, incorporating cationic amino acids can enhance interaction with the negatively charged cell membrane, facilitating uptake. nih.gov Researchers investigate these pathways to design peptides that not only target cancer cells but also efficiently enter them to exert their therapeutic effect.

Uptake MechanismDescriptionRelevance to 4-iodo-L-phenylalanine Peptides
Transporter-Mediated Utilizes cellular transport proteins, such as LAT1, which are often overexpressed in cancer cells.The phenylalanine structure is recognized by LAT1, leading to selective uptake in tumors.
Direct Penetration The peptide crosses the plasma membrane directly, an energy-independent process.Can be a potential mechanism depending on the overall peptide properties (e.g., hydrophobicity, charge). nih.gov
Endocytosis The cell membrane engulfs the peptide into vesicles. This is an energy-dependent process.A common pathway for the internalization of larger peptides and peptide-cargo conjugates. mdpi.com

Future Directions and Emerging Research Frontiers

Innovations in Stereocontrolled Synthesis and Derivatization

The synthetic versatility of N-Fmoc-4-iodo-L-phenylalanine is a key driver of its utility. Future research will likely focus on novel methodologies for its stereocontrolled synthesis and the development of more sophisticated derivatization techniques. A significant area of innovation lies in the use of palladium-catalyzed C-H activation strategies to create unique peptide architectures. researchgate.netnih.govrsc.orgrsc.org This approach allows for the late-stage functionalization of peptides, enabling the synthesis of macrocyclic and otherwise constrained peptides with enhanced biological activities. nih.govspringernature.com For instance, intramolecular C-H activation between a tryptophan residue and an iodo-phenylalanine unit can be used to create stapled peptides with improved conformational stability.

Furthermore, this compound serves as a valuable precursor for the synthesis of other unnatural amino acids. A notable example is its use in the preparation of N-alpha-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine, a non-hydrolyzable phosphotyrosine mimetic. researchgate.net This conversion highlights the potential for developing efficient and scalable synthetic routes to a diverse range of phenylalanine analogs with unique functionalities. The development of novel catalysts and reaction conditions will continue to expand the toolkit for modifying the iodo-phenylalanine scaffold, leading to the creation of peptides with tailored properties.

Expansion of Unnatural Amino Acid Libraries Featuring Iodo-Phenylalanine Scaffolds

The creation of diverse libraries of unnatural amino acids is fundamental to exploring new biological and chemical spaces. This compound is a pivotal component in the expansion of these libraries due to the reactivity of the carbon-iodine bond. This reactive handle allows for the introduction of a wide array of functional groups through cross-coupling reactions such as Suzuki and Sonogashira couplings. myskinrecipes.com This enables the generation of extensive libraries of phenylalanine analogs with varied steric and electronic properties.

These expanded libraries are invaluable for constructing combinatorial peptide libraries for drug discovery and proteomics research. Techniques like mRNA display can be employed to screen vast libraries of peptides containing iodo-phenylalanine and its derivatives to identify ligands with high affinity and specificity for biological targets. nih.govnih.gov The ability to systematically modify the phenylalanine side chain provides a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of peptide-based therapeutics. Future efforts will likely focus on developing automated synthesis and screening platforms to accelerate the exploration of these expanded unnatural amino acid libraries.

Integration with High-Throughput Screening and Computational Design Methodologies

The synergy between experimental high-throughput screening (HTS) and computational design is revolutionizing the discovery of novel peptides. mdpi.comdrugtargetreview.comdigitellinc.comdocumentsdelivered.com While direct mentions of this compound in large-scale HTS campaigns are emerging, its utility in generating diverse peptide libraries makes it an ideal candidate for such approaches. nih.gov HTS platforms can rapidly screen millions of peptides containing iodo-phenylalanine derivatives against a variety of biological targets to identify hit compounds. drugtargetreview.com

Computational modeling and peptide design are also becoming increasingly sophisticated. nih.gov Molecular docking and dynamics simulations can be used to predict the binding of peptides containing 4-iodophenylalanine to their targets, guiding the design of more potent and selective molecules. The unique properties of the iodine atom, such as its size and polarizability, can be explicitly modeled to understand its impact on peptide conformation and binding affinity. The integration of computational design with experimental screening of iodo-phenylalanine-containing peptide libraries will undoubtedly accelerate the development of new peptide-based drugs and diagnostics.

Potential in Advanced Materials Science and Nanobiotechnology Applications

The self-assembling properties of Fmoc-amino acids, particularly dipeptides, into nanostructured hydrogels have garnered significant attention in materials science and nanobiotechnology. manchester.ac.uknih.govresearchgate.netrsc.orgfrontiersin.org The Fmoc group, through π-π stacking, and the peptide backbone, via hydrogen bonding, drive the formation of these ordered structures. manchester.ac.uk While much of the research has focused on Fmoc-diphenylalanine, the incorporation of this compound offers intriguing possibilities for creating functional materials.

The presence of the iodine atom provides a site for post-assembly modification, allowing for the functionalization of the hydrogel scaffolds with bioactive molecules, imaging agents, or cross-linking moieties. This could lead to the development of "smart" biomaterials that can respond to specific stimuli or be used for targeted drug delivery. Furthermore, the iodinated phenyl ring could influence the self-assembly process itself, potentially leading to novel nanostructures with unique mechanical or electronic properties. The exploration of this compound in the context of self-assembling peptides and its use in functionalizing nanoparticles are promising avenues for future research in nanobiotechnology. chemimpex.com

Q & A

Q. What are the optimal methods for synthesizing N-Fmoc-4-iodo-L-phenylalanine?

  • Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS). The iodination step is performed using electrophilic aromatic substitution, where L-phenylalanine is iodinated at the para position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic conditions. The Fmoc group is then introduced via reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate. Post-synthesis, the product is purified using reverse-phase HPLC to remove unreacted reagents and byproducts .

Q. How can researchers ensure high-purity this compound during purification?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) is the gold standard. Precipitation methods, such as dropwise addition of cold diethyl ether to a DMF solution of the crude product, can also isolate the compound. Purity should be confirmed via analytical HPLC (>95%) and mass spectrometry (MS) to verify molecular weight .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm the Fmoc group’s presence (δ 7.3–7.8 ppm for fluorenyl protons) and the iodophenyl moiety (distinct aromatic splitting patterns).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+ or [M-H]^-).
  • HPLC : Retention time comparison with standards ensures purity .

Advanced Research Questions

Q. How does the 4-iodo substituent influence peptide conformational stability and intermolecular interactions?

  • Methodological Answer : The bulky iodine atom introduces steric hindrance, potentially restricting backbone flexibility and stabilizing β-sheet or turn structures in peptides. Its electronegativity may also engage in halogen bonding with electron-rich residues (e.g., carbonyl groups), altering peptide-protein binding kinetics. Computational modeling (e.g., MD simulations) paired with circular dichroism (CD) can validate these effects experimentally .

Q. What are the stability challenges for this compound under basic or acidic conditions?

  • Methodological Answer : The Fmoc group is base-labile, requiring careful pH control during synthesis (pH 8–9). Prolonged exposure to bases (e.g., piperidine in SPPS) can prematurely cleave the Fmoc moiety. The C–I bond is susceptible to acidic hydrolysis; thus, TFA cleavage in peptide resin deprotection should be monitored for iodotyrosine byproducts. Stability studies via HPLC at varying pH/temperatures are recommended .

Q. Can this compound be utilized in supramolecular hydrogel design?

  • Methodological Answer : Yes. Similar to Fmoc-phenylalanine hydrogels ( ), the iodine atom’s hydrophobicity and halogen bonding potential may enhance self-assembly. Gelation can be triggered by pH adjustment (e.g., glucono-δ-lactone) or solvent exchange. Rheological studies (storage modulus GG') and dye diffusion assays (Fickian vs. non-Fickian release) can characterize network density and porosity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.